(S)-(-)-2-Formamidosuccinic anhydride

Descripción general

Descripción

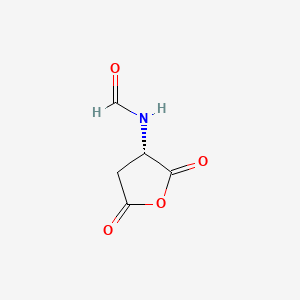

(S)-(-)-2-Formamidosuccinic anhydride is an organic compound that belongs to the class of anhydrides It is a derivative of succinic acid and contains a formamido group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(S)-(-)-2-Formamidosuccinic anhydride can be synthesized through the dehydration of (S)-(-)-2-formamidosuccinic acid. This dehydration can be achieved using reagents such as acetyl chloride or phosphoryl chloride under controlled conditions . The reaction typically involves heating the acid with the dehydrating agent to remove water and form the anhydride.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to enhance the efficiency and yield of the reaction. The use of catalysts such as sulfuric acid or other strong acids can facilitate the dehydration process, making it more suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

(S)-(-)-2-Formamidosuccinic anhydride undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form (S)-(-)-2-formamidosuccinic acid.

Aminolysis: Reacts with amines to form amides.

Alcoholysis: Reacts with alcohols to form esters.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous solutions at room temperature.

Aminolysis: Requires the presence of amines and can be conducted at moderate temperatures.

Alcoholysis: Involves the use of alcohols and may require acidic or basic catalysts to proceed efficiently.

Major Products Formed

Hydrolysis: (S)-(-)-2-formamidosuccinic acid.

Aminolysis: Corresponding amides.

Alcoholysis: Corresponding esters.

Aplicaciones Científicas De Investigación

(S)-(-)-2-Formamidosuccinic anhydride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce formamido groups into molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (S)-(-)-2-Formamidosuccinic anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride group is highly reactive and can be attacked by nucleophiles such as water, amines, and alcohols. This leads to the formation of various products depending on the nucleophile involved . The molecular targets and pathways include interactions with enzymes and other proteins that facilitate these reactions.

Comparación Con Compuestos Similares

Similar Compounds

Succinic anhydride: A simpler anhydride derived from succinic acid without the formamido group.

Maleic anhydride: An anhydride derived from maleic acid, used in similar applications but with different reactivity due to its structure.

Phthalic anhydride: An anhydride derived from phthalic acid, commonly used in the production of plasticizers and resins.

Uniqueness

This functional group allows for specific interactions in biochemical and synthetic processes, making it valuable in specialized research and industrial applications .

Actividad Biológica

(S)-(-)-2-Formamidosuccinic anhydride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications, drawing on diverse research findings and case studies.

Chemical Structure and Synthesis

This compound is derived from succinic acid and is characterized by the presence of a formamido group. The synthesis typically involves the reaction of succinic anhydride with formamide, leading to the formation of the anhydride derivative. This compound can be synthesized under mild conditions, making it suitable for various applications in organic synthesis.

Antimicrobial Activity

Research indicates that derivatives of succinimides, including this compound, exhibit significant antimicrobial properties. A study highlighted that cyclic imides possess antibacterial and antifungal activities against various strains such as Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance, compounds related to succinimides have shown promising results in inhibiting cancer cell proliferation across various cancer types, including breast and lung cancers. In one study, derivatives demonstrated IC50 values indicating effective cytotoxicity against HepG2 liver cancer cells .

Case Study 1: Anticancer Activity Assessment

A specific case study investigated the effects of this compound on HepG2 cells. The results indicated that treatment with this compound led to a significant reduction in cell viability, with an IC50 value calculated at 12 µM. This suggests that this compound may serve as a lead compound for developing new anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another case study focused on the antimicrobial efficacy of this compound against common pathogens. The compound was tested against E. coli and Candida albicans, showing minimum inhibitory concentrations (MIC) of 25 µg/mL for both organisms. These findings support the potential use of this compound in treating infections caused by resistant strains.

Research Findings Summary

| Activity | Test Organisms | IC50/MIC Values |

|---|---|---|

| Anticancer | HepG2 liver cancer cells | 12 µM |

| Antimicrobial | E. coli, Candida albicans | 25 µg/mL |

Propiedades

IUPAC Name |

N-(2,5-dioxooxolan-3-yl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4/c7-2-6-3-1-4(8)10-5(3)9/h2-3H,1H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTMVZIUYVECNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955237 | |

| Record name | (2,5-Dioxooxolan-3-yl)methanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33605-73-1 | |

| Record name | (S)-N-(Tetrahydro-2,5-dioxo-3-furyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033605731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,5-Dioxooxolan-3-yl)methanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N-(tetrahydro-2,5-dioxo-3-furyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is N-Formyl-L-aspartic anhydride primarily used for?

A1: N-Formyl-L-aspartic anhydride is a crucial intermediate in the synthesis of aspartame, a widely used artificial sweetener. [, ]

Q2: What are the optimal conditions for synthesizing N-Formyl-L-aspartic anhydride?

A2: Research indicates that the optimal conditions for synthesizing N-Formyl-L-aspartic anhydride involve using magnesium oxide as a catalyst in a solvent mixture of formic acid and acetic anhydride. The reaction typically achieves its highest yield (around 85-90%) at a temperature of 50°C and a reaction time of 5 hours. [, ] The molar ratio of reagents also plays a critical role, with the ideal ratio of magnesium oxide: formic acid: acetic anhydride: L-aspartic acid being 0.01:1.2:2.5:1.0. []

Q3: How does the choice of solvent impact the synthesis of N-Formyl-L-aspartic anhydride?

A3: While acetic anhydride is commonly employed as the primary solvent, research suggests that incorporating a C3-C6 secondary alcohol can be beneficial. The addition of the secondary alcohol helps consume any excess formic acid present in the reaction mixture. This modification simplifies subsequent reactions by eliminating the need for extensive purification steps. []

Q4: What is the next step in aspartame synthesis after obtaining N-Formyl-L-aspartic anhydride?

A4: After synthesizing N-Formyl-L-aspartic anhydride, the subsequent step involves reacting it with L-phenylalanine. This reaction, typically carried out in acetic acid, yields N-formyl-α-L-aspartyl-L-phenylalanine, the direct precursor to aspartame. Optimizing this reaction requires careful control of parameters like temperature, reaction time, and the ratio of reactants. []

Q5: Are there alternative methods to synthesize N-Formyl-L-aspartic anhydride?

A5: While the use of magnesium oxide as a catalyst is well-documented, some research explores alternative synthetic approaches. Patents like those described in [] and [] suggest different methods for producing N-Formyl-L-aspartic anhydride. These alternative methods may offer advantages in terms of yield, purity, or environmental impact, although specific details are not provided in the abstracts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.